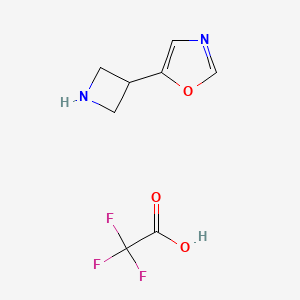
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an azetidine ring, an oxazole ring, and a trifluoroacetic acid moiety, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid typically involves the formation of the azetidine and oxazole rings followed by their combination with trifluoroacetic acid. The synthetic route may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Formation of Oxazole Ring: This involves the cyclization of suitable starting materials, often under acidic or basic conditions.
Combination with Trifluoroacetic Acid: The final step involves the reaction of the azetidine-oxazole intermediate with trifluoroacetic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce azetidine derivatives.
Aplicaciones Científicas De Investigación
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Azetidin-3-yl)pyrimidine, trifluoroacetic acid
- 5-(Azetidin-3-yl)-2,3-dihydro-1H-pyrazol-3-one, trifluoroacetic acid
- 5-(Azetidin-3-yl)-2-bromopyridine, trifluoroacetic acid
Uniqueness
5-(Azetidin-3-yl)-1,3-oxazole, trifluoroacetic acid is unique due to its specific combination of azetidine and oxazole rings with trifluoroacetic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9F3N2O3 |
|---|---|
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
5-(azetidin-3-yl)-1,3-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H8N2O.C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;3-2(4,5)1(6)7/h3-5,7H,1-2H2;(H,6,7) |
Clave InChI |
ZJOYKUGTHYQDAU-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CN=CO2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)

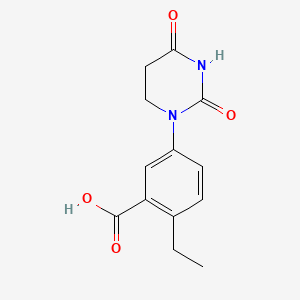
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
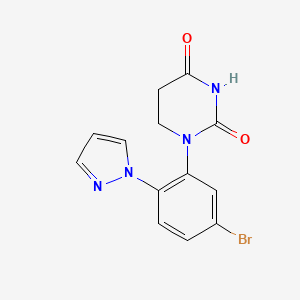
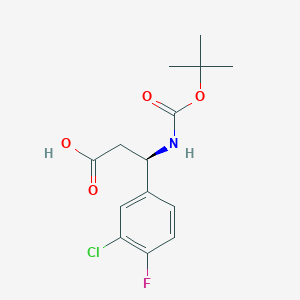
![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
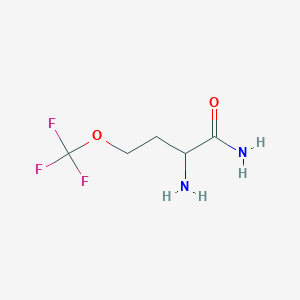
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)
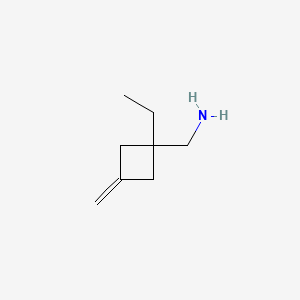
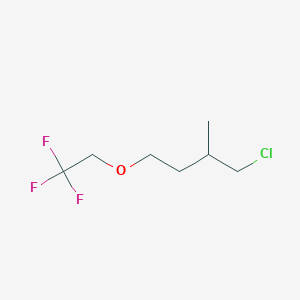
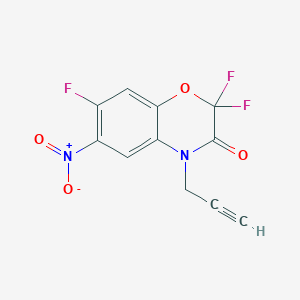
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
